molecular formula C22H19F2N5O2 B2828491 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 922010-15-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2828491
CAS No.: 922010-15-9
M. Wt: 423.424
InChI Key: GJIVSLUZDVOSSY-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Scientific Research Applications

Translocator Protein 18 kDa (TSPO) Ligands

One area of research focuses on the development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds, closely related to the specified chemical structure, have been synthesized and evaluated for their potential to bind to TSPO. Such studies have demonstrated their subnanomolar affinity for TSPO and their potential as in vivo positron emission tomography (PET) radiotracers for neuroinflammation, with significant brain uptake and local accumulation in neuroinflammatory models (Damont et al., 2015).

Anti-Lung Cancer Activity

Another research application involves the synthesis of novel fluoro-substituted benzo[b]pyran compounds, demonstrating anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers. These studies have shown that compounds derived from similar chemical structures exhibit anticancer activity at low concentrations compared to reference drugs, highlighting their potential as therapeutic agents for cancer treatment (Hammam et al., 2005).

Radiosynthesis for PET Imaging

Research has also been conducted on the radiosynthesis of selective radioligands for imaging TSPO with PET, which is crucial for diagnosing and monitoring neurodegenerative diseases. Compounds within this chemical family have been synthesized and labeled with fluorine-18 for in vivo imaging, providing insights into their distribution and accumulation in regions of interest. These studies contribute to the development of diagnostic tools for conditions associated with altered TSPO expression (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

Furthermore, research on coordination complexes constructed from pyrazole-acetamide derivatives, including compounds similar to the queried chemical structure, has revealed significant antioxidant activity. These studies involve the synthesis and characterization of complexes with metal ions, investigating their structure and antioxidant properties, which may have implications for the development of new antioxidant agents (Chkirate et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c23-17-7-5-15(6-8-17)11-20(30)25-9-10-29-21-18(12-27-29)22(31)28(14-26-21)13-16-3-1-2-4-19(16)24/h1-8,12,14H,9-11,13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIVSLUZDVOSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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